N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide
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Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified as a triazole-thiophene derivative and has shown promising results in various scientific studies.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, including those containing thiophene, pyridine, and triazole rings, are crucial in the development of new materials and pharmaceuticals. For instance, Dotsenko et al. (2019) explored the Mannich reaction for synthesizing N-, S,N-, and Se,N-heterocycles, highlighting the versatility of this approach in creating compounds with potential biological activities such as antiviral, anti-inflammatory, and antipyretic properties (Dotsenko et al., 2019). Similarly, Klingele and Brooker (2004) developed an improved synthesis protocol for N-substituted pyridine-2-thiocarboxamides, showcasing the importance of these scaffolds in generating novel chelating ligands (Klingele & Brooker, 2004).
Biological Activities and Pharmacology
The search for new biological activities is a constant in medicinal chemistry. For example, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities, underscoring the therapeutic potential of such molecules (Riyadh, 2011). Amaroju et al. (2017) focused on the development of pyrazolo[4,3-c]pyridine carboxamides as inhibitors against Mycobacterium tuberculosis, demonstrating the role of heterocyclic compounds in addressing infectious diseases (Amaroju et al., 2017).
Material Science and Coordination Chemistry
The application of heterocyclic compounds extends into material science and coordination chemistry. Yue et al. (2006) reported on the ring-opening polymerization of coordination complexes, utilizing thiophene-based bis(amidopyridine) ligands to form structures with potential applications in materials science (Yue et al., 2006).
properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(10-3-5-20-9-10)15-6-11-8-18(17-16-11)12-2-1-4-14-7-12/h1-5,7-9H,6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWYVHLLXKYKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide |
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